[2-(2-Chlorophenyl)pyridin-3-yl]methanol
CAS No.: 1628012-07-6
Cat. No.: VC2724575
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1628012-07-6 |
|---|---|
| Molecular Formula | C12H10ClNO |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | [2-(2-chlorophenyl)pyridin-3-yl]methanol |
| Standard InChI | InChI=1S/C12H10ClNO/c13-11-6-2-1-5-10(11)12-9(8-15)4-3-7-14-12/h1-7,15H,8H2 |
| Standard InChI Key | IQXRTTGNICZYIG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)Cl |
Introduction
Structural Characteristics and Physical Properties
[2-(2-Chlorophenyl)pyridin-3-yl]methanol (C₁₂H₁₀ClNO) is characterized by a pyridine ring with a 2-chlorophenyl group at position 2 and a hydroxymethyl group at position 3. This structural arrangement creates a molecule with interesting spatial and electronic properties that influence its reactivity and potential applications.
Basic Physical Properties
The compound possesses several key physical characteristics that define its behavior in various environments and reactions, as outlined in Table 1.
Table 1: Physical Properties of [2-(2-Chlorophenyl)pyridin-3-yl]methanol
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₁₂H₁₀ClNO | Computed by PubChem 2.1 |
| Molecular Weight | 219.66 g/mol | Computed by PubChem 2.1 |
| Physical State | Solid | Experimental observation |
| Color | White to off-white | Experimental observation |
| Melting Point | Not available in literature | - |
| Boiling Point | Not available in literature | - |
| LogP | Estimated ~2.8-3.2 | Predictive computational models |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol); Limited water solubility | Based on similar compounds |
The compound's structure contributes to its relatively limited water solubility, a characteristic common to many pyridine derivatives with aromatic substituents .
Structural Identification Parameters
For identification and characterization purposes, the compound has several unique identifiers as shown in Table 2.
Table 2: Structural Identifiers of [2-(2-Chlorophenyl)pyridin-3-yl]methanol
| Identifier | Value |
|---|---|
| PubChem CID | 70623920 |
| InChI | InChI=1S/C12H10ClNO/c13-11-6-2-1-5-10(11)12-9(8-15)4-3-7-14-12/h1-7,15H,8H2 |
| InChIKey | IQXRTTGNICZYIG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C(C=CC=N2)CO)Cl |
| CAS Registry Number | Not specifically assigned in available literature |
These identifiers are crucial for database searches and structural verification in research settings .
Synthetic Methodologies
The synthesis of [2-(2-Chlorophenyl)pyridin-3-yl]methanol can be approached through several strategies, drawing on established methods for similar pyridine derivatives.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of [2-(2-Chlorophenyl)pyridin-3-yl]methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structural characteristics and data from similar compounds, the expected ¹H NMR profile would include:
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Aromatic protons from both the pyridine and chlorophenyl rings (δ 7.0-9.0 ppm)
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Methylene protons of the hydroxymethyl group (δ 4.5-5.0 ppm)
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Hydroxyl proton (typically a broad singlet at δ 2.0-4.0 ppm, depending on concentration and solvent)
For ¹³C NMR, characteristic signals would be expected for:
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Aromatic carbons (δ 120-160 ppm)
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Methylene carbon bearing the hydroxyl group (δ 60-70 ppm)
These predicted values are based on NMR data for structurally similar pyridin-3-yl methanol derivatives reported in the literature .
Infrared (IR) Spectroscopy
Expected characteristic IR absorption bands for [2-(2-Chlorophenyl)pyridin-3-yl]methanol would include:
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O-H stretching (broad band at ~3300-3400 cm⁻¹)
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Aromatic C-H stretching (~3030 cm⁻¹)
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Aliphatic C-H stretching (methylene group, ~2900-2950 cm⁻¹)
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C=N stretching (pyridine ring, ~1580-1600 cm⁻¹)
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C-O stretching (~1050-1100 cm⁻¹)
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C-Cl stretching (~750-800 cm⁻¹)
Mass Spectrometry
In mass spectrometric analysis, [2-(2-Chlorophenyl)pyridin-3-yl]methanol would be expected to show:
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Molecular ion peak at m/z 219.66 (M⁺)
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Characteristic isotope pattern for compounds containing chlorine (M⁺+2 peak at approximately one-third the intensity of M⁺)
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Fragment ions potentially including loss of OH (M⁺-17) and subsequent fragmentation patterns typical of substituted pyridines
Chemical Reactivity and Transformations
The reactivity of [2-(2-Chlorophenyl)pyridin-3-yl]methanol is determined by its functional groups, particularly the hydroxymethyl group and the heteroaromatic pyridine ring.
Reactions of the Hydroxymethyl Group
The primary alcohol functional group can undergo various transformations:
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Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄), or Dess-Martin periodinane.
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Esterification: Reaction with carboxylic acids or acid chlorides to form esters.
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Etherification: The hydroxyl group can be converted to ethers through reactions with alkyl halides or through Mitsunobu reactions.
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Halogenation: Conversion to the corresponding halide (e.g., chloride, bromide) using thionyl chloride or phosphorus tribromide.
Reactions Involving the Pyridine Ring
The pyridine ring can participate in various reactions:
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Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile in alkylation reactions.
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Coordination Chemistry: The pyridine nitrogen can coordinate with metals to form complexes.
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N-Oxidation: Formation of pyridine-N-oxides, which can further undergo rearrangements.
Reactions Involving the Chlorophenyl Group
The chlorine substituent on the phenyl ring provides opportunities for further functionalization:
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Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Negishi, Stille couplings) can replace the chlorine with various carbon-based groups.
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Nucleophilic Aromatic Substitution: Depending on other substituents, the chlorine may be susceptible to nucleophilic displacement.
Comparative Analysis with Related Compounds
A comparison of [2-(2-Chlorophenyl)pyridin-3-yl]methanol with structurally related compounds provides insights into structure-property relationships and potential applications.
Table 3: Comparison of [2-(2-Chlorophenyl)pyridin-3-yl]methanol with Related Compounds
This comparative analysis highlights how subtle structural changes can significantly influence physical properties, reactivity patterns, and potential applications in research and development contexts.
Analytical Methods and Considerations
Effective analysis and quality control of [2-(2-Chlorophenyl)pyridin-3-yl]methanol require appropriate analytical methods.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) serves as a primary method for purity assessment and quantification. Based on properties of similar compounds, recommended conditions include:
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Column: C18 reversed-phase
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Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
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Detection: UV at 254-280 nm
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Expected retention time: 4-6 minutes under standard gradient conditions
Gas Chromatography (GC) may also be employed, particularly when derivatization of the hydroxyl group is performed.
Stability Considerations
Based on the chemical structure and known properties of similar compounds, [2-(2-Chlorophenyl)pyridin-3-yl]methanol would likely demonstrate:
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Good stability in solid state when stored under cool, dry conditions
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Potential for oxidation of the hydroxymethyl group upon prolonged exposure to air
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Stability in neutral to slightly acidic solutions
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Possible degradation under strongly basic conditions
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